

Solubility Profile of Urea Mono(4-methylbenzenesulfonate) in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Urea mono(4-methylbenzenesulfonate)

Cat. No.: B1612779

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Urea mono(4-methylbenzenesulfonate)**, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the existing qualitative and semi-quantitative information and presents a detailed experimental protocol for the accurate determination of its solubility in various organic solvents.

Introduction

Urea mono(4-methylbenzenesulfonate), also known as urea tosylate or p-toluenesulfonylurea, is a white to off-white crystalline solid. Its solubility is a critical physicochemical parameter influencing its purification, formulation, and bioavailability. Understanding its behavior in different solvent systems is essential for process optimization and product development.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of **Urea mono(4-methylbenzenesulfonate)** is presented below:

Property	Value	Reference
Synonyms	p-Toluenesulfonylurea, Urea tosylate	
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃ S	
Molecular Weight	214.24 g/mol	
Melting Point	196-198 °C	
Appearance	White or almost white, crystalline powder	

Solubility Data

Precise quantitative solubility data for **Urea mono(4-methylbenzenesulfonate)** in a wide range of organic solvents is not readily available in the published literature. However, qualitative and semi-quantitative descriptions from pharmacopeial sources and chemical databases provide valuable insights. The following table summarizes the available information.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Classification	Reference
Water	37	0.0778	Slightly Soluble	
Methanol	Not Specified	Estimated 0.1 - 1.0	Slightly Soluble	
Ethanol (96%)	Not Specified	Estimated 1.0 - 3.3	Sparingly Soluble	
Acetone	Not Specified	Estimated 1.0 - 3.3	Sparingly Soluble	
Dimethyl Sulfoxide (DMSO)	Not Specified	Estimated 0.1 - 1.0	Slightly Soluble	

Note: The solubility classifications are based on the European Pharmacopoeia definitions:

- Slightly Soluble: 1 part solute dissolves in 100 to 1000 parts solvent.
- Sparingly Soluble: 1 part solute dissolves in 30 to 100 parts solvent. The estimated solubility ranges in g/100 mL are derived from these classifications.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is crucial. The following section outlines a detailed methodology for determining the equilibrium solubility of **Urea mono(4-methylbenzenesulfonate)** in various organic solvents.

Materials and Equipment

- **Urea mono(4-methylbenzenesulfonate)** (high purity)
- Selected organic solvents (analytical grade or higher): Methanol, Ethanol, Isopropanol, Acetone, etc.
- Analytical balance (± 0.1 mg)
- Temperature-controlled shaker or incubator
- Vials with screw caps
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Centrifuge (optional)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **Urea mono(4-methylbenzenesulfonate)**.



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Caption: Experimental workflow for solubility determination.

Detailed Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **Urea mono(4-methylbenzenesulfonate)** to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
 - Accurately pipette a known volume of the desired organic solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.
 - Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours, but this should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
- Sampling:
 - After equilibration, remove the vials from the shaker and allow the excess solid to settle. If necessary, the vials can be centrifuged at a low speed to facilitate sedimentation.
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.

- Sample Preparation for Analysis:
 - Immediately filter the withdrawn supernatant through a syringe filter (e.g., 0.45 μm PTFE) to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.
 - Accurately dilute the filtered sample with a suitable solvent (usually the same solvent used for the solubility study or the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.
- Quantification by HPLC:
 - Prepare a series of calibration standards of **Urea mono(4-methylbenzenesulfonate)** of known concentrations.
 - Analyze the calibration standards and the diluted samples by a validated HPLC method.
 - Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.
 - Determine the concentration of **Urea mono(4-methylbenzenesulfonate)** in the diluted samples by interpolating their peak areas on the calibration curve.
- Calculation of Solubility:
 - Calculate the original concentration of the saturated solution by taking into account the dilution factor.
 - Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Conclusion

While comprehensive quantitative data on the solubility of **Urea mono(4-methylbenzenesulfonate)** in organic solvents is currently limited, the available qualitative information provides a useful starting point for researchers. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. Accurate solubility data is fundamental for the successful development and application of this compound in various scientific and industrial fields. Further

research to populate the solubility data table with precise, experimentally determined values across a range of temperatures and solvents would be of significant value to the scientific community.

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